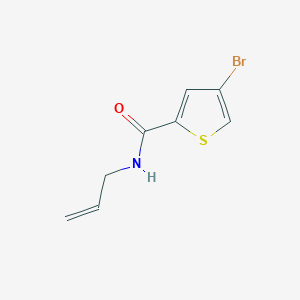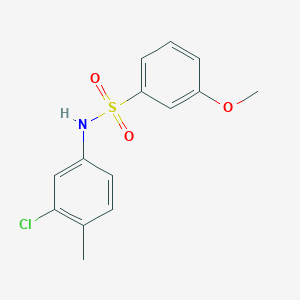![molecular formula C23H22BrNO B10971665 3-(4-Bromophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B10971665.png)
3-(4-Bromophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1-PROPANONE” is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1-PROPANONE” typically involves multi-step organic reactions. One common approach might include:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, a Friedel-Crafts acylation reaction can be used to introduce the propanone group.
Introduction of the Methylphenyl Group: Through a Grignard reaction, the methylphenyl group can be attached to the intermediate.
Addition of the Toluidino Group: Finally, the toluidino group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
“3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1-PROPANONE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1-PROPANONE” exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-(4-AMINOPHENYL)-1-PROPANONE
- 3-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1-PROPANONE
- 3-(4-FLUOROPHENYL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1-PROPANONE
Uniqueness
“3-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1-PROPANONE” is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C23H22BrNO |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-(4-methylanilino)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C23H22BrNO/c1-16-3-7-19(8-4-16)23(26)15-22(18-9-11-20(24)12-10-18)25-21-13-5-17(2)6-14-21/h3-14,22,25H,15H2,1-2H3 |
InChI Key |
ZMNYPYFFMIXQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


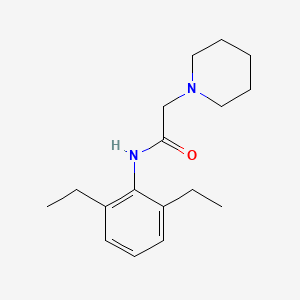
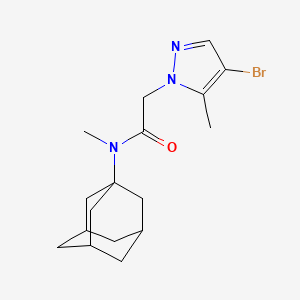
![2-[(2,6-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10971594.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10971599.png)
![4-({[(2-Chlorophenyl)carbamoyl]amino}methyl)benzenesulfonamide](/img/structure/B10971613.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10971615.png)
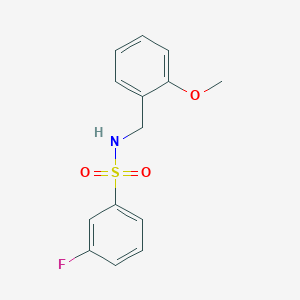
![2-chloro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10971619.png)
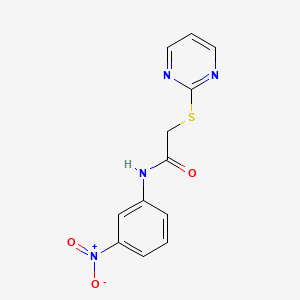
![2-[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B10971627.png)
![7-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10971640.png)
